1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound featuring a piperazine core substituted with a pyridine ring bearing two trifluoromethyl (–CF₃) groups at the 3- and 5-positions. The –CF₃ groups enhance lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related piperazine derivatives (e.g., sulfonamide formation using Ca(NTf₂)₂ catalysis) .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N3/c12-10(13,14)7-5-8(11(15,16)17)9(19-6-7)20-3-1-18-2-4-20/h5-6,18H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONJLGSBFYJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a cornerstone for constructing carbon-nitrogen bonds between aryl halides and amines. For 1-[3,5-bis(trifluoromethyl)pyridin-2-yl]piperazine, this method employs a brominated or chlorinated pyridine precursor coupled with piperazine under palladium catalysis.
In a representative procedure, 2-bromo-3,5-bis(trifluoromethyl)pyridine reacts with piperazine in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (di-tBuXPhos), and cesium carbonate (Cs₂CO₃) in toluene-water at 80–100°C. The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by ligand exchange with piperazine and reductive elimination to yield the target compound. This method achieves moderate to high yields (40–76%) after purification by column chromatography.
A variation utilizing N-Boc-piperazine as a protected intermediate has been reported. After coupling with 2-bromo-3,5-bis(trifluoromethyl)pyridine, the Boc group is removed via trifluoroacetic acid (TFA) treatment, affording the free piperazine product. This approach mitigates side reactions from piperazine’s nucleophilicity and simplifies purification.
Challenges in Catalyst Selection
The electron-withdrawing nature of the trifluoromethyl groups deactivates the pyridine ring, necessitating robust catalytic systems. Palladium catalysts with bulky phosphine ligands, such as Xantphos, enhance reactivity by stabilizing the palladium intermediate during the catalytic cycle. Nickel-based catalysts, though less common, have been explored for cost-sensitive applications but suffer from lower efficiency in this context.
Nucleophilic Aromatic Substitution (SNAr)
Direct Displacement of Halides
The electron-deficient pyridine ring, activated by two trifluoromethyl groups, facilitates nucleophilic aromatic substitution. 2-Chloro-3,5-bis(trifluoromethyl)pyridine reacts with piperazine in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) under elevated temperatures (100–150°C). The reaction typically employs a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate piperazine, enhancing its nucleophilicity.
For example, heating 2-chloro-3,5-bis(trifluoromethyl)pyridine with excess piperazine in n-butanol at 130°C for 5 days yields the product after solvent removal and chromatographic purification. This method avoids expensive catalysts but requires prolonged reaction times and high temperatures due to the steric hindrance imposed by the trifluoromethyl groups.
Solvent and Base Optimization
Reaction efficiency in SNAr hinges on solvent polarity and base strength. Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are preferred for their high dielectric constants, which stabilize the transition state. Sodium hydride, while effective, demands anhydrous conditions, whereas cesium carbonate offers compatibility with moisture-tolerant systems.
Multi-Step Synthesis from Pyridine Precursors
Vapor-Phase Fluorination of Picolines
An industrial-scale approach involves the vapor-phase fluorination of 3-picoline derivatives. Chlorination of 3-picoline’s methyl group followed by fluorination yields 3-(trifluoromethyl)pyridine intermediates, which undergo further nuclear chlorination to produce 2,5-dichloro-3-(trifluoromethyl)pyridine. Subsequent coupling with piperazine via SNAr or catalytic methods furnishes the target compound. This route leverages cost-effective bulk chemicals but requires specialized reactor setups for gas-phase reactions.
Cyclocondensation Strategies
Analytical and Purification Considerations
Chromatographic Techniques
Purification of 1-[3,5-bis(trifluoromethyl)pyridin-2-yl]piperazine often involves normal-phase silica gel chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC). The compound’s hydrophobicity, conferred by the trifluoromethyl groups, necessitates gradient elution with acetonitrile-water mixtures containing 0.1% TFA.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹H NMR spectrum exhibits distinct signals for the piperazine protons (δ 3.40 ppm as a multiplet) and pyridinyl aromatic protons (δ 8.22 ppm as a doublet). High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with the molecular ion [M+H]⁺ observed at m/z 381.1341 (calculated 381.1355).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Buchwald-Hartwig | 40–76 | High regioselectivity, mild conditions | Costly catalysts, inert atmosphere required |
| Nucleophilic Substitution | 30–65 | No transition metals, scalable | High temperatures, long reaction times |
| Vapor-Phase Fluorination | 60–80 | Industrial scalability, low cost | Specialized equipment, complex optimization |
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine or pyridine rings.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it a valuable candidate for drug development, as it can effectively reach and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
Aromatic Ring Variations
- Pyridine vs. Phenyl :
- Target Compound : Pyridine ring with –CF₃ at 3,5-positions (electron-withdrawing) reduces piperazine basicity compared to phenyl analogues.
- 1-(3,5-Bis(trifluoromethyl)phenyl)piperazine (A15) : Phenyl ring substitution () increases steric bulk but maintains similar electronic effects. NMR data (δ 7.22–7.26 ppm for aromatic protons) indicate deshielding due to –CF₃ groups .
- 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine : Single –CF₃ at pyridine 5-position (CAS 132834-58-3, ) has lower molecular weight (C₁₀H₁₂F₃N₃ vs. C₁₂H₁₂F₆N₂ for the target) and altered receptor binding .
Positional Isomerism :
Pharmacological Activity
Receptor Selectivity :
- 5-HT₁A Agonists: p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine () inhibits sympathetic nerve discharge (SND) via 5-HT₁A activation, whereas 3,5-bis(trifluoromethyl)pyridin-2-yl substitution could enhance CNS penetration due to increased lipophilicity .
- Dopamine D3/μ-Opioid Receptor Ligands :
Vanilloid Receptor (VR1) Antagonists :
Physicochemical Properties
Biological Activity
1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine is an organic compound with the molecular formula C10H12F3N3. It features a piperazine ring attached to a pyridine ring, which is substituted with two trifluoromethyl groups at positions 3 and 5. This unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The presence of trifluoromethyl groups enhances the compound's lipophilicity and stability, allowing for better membrane penetration and interaction with biological targets. The compound’s high thermal and chemical stability makes it suitable for various applications in synthetic organic chemistry.
The biological activity of 1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl groups are known to enhance the compound's binding affinity to proteins and receptors, which is crucial for its pharmacological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of piperazine compounds can exhibit antibacterial properties against various pathogens. For example, compounds similar to 1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine have demonstrated activity against Neisseria meningitidis and Haemophilus influenzae .
- Antichlamydial Activity : A study highlighted that certain piperazine derivatives showed selective activity against Chlamydia species, suggesting potential therapeutic applications in treating chlamydial infections .
- Potential Antidepressant Effects : The structural characteristics of this compound suggest it may interact with serotonin receptors, indicating potential use as an antidepressant .
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity :
- Mechanistic Studies :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound | Trifluoromethyl Position | Activity Type | Potency (MIC) |
|---|---|---|---|
| 1-[3-(trifluoromethyl)pyridin-2-yl]piperazine | 3 | Antibacterial | 32 μg/mL |
| 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine | 5 | Antichlamydial | Effective |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A representative procedure involves reacting piperazine derivatives with halogenated pyridine precursors under reflux conditions. For example, 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine is synthesized by heating piperazine with 3-chloro-5-(trifluoromethyl)pyridin-2-amine in acetonitrile (ACN) at reflux, followed by purification via flash chromatography . Yields can reach 80% when using optimized stoichiometry and inert conditions .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization involves:
- 1H NMR : Peaks at δ 2.63–3.25 ppm (piperazine protons) and δ 7.22–7.26 ppm (aromatic protons) confirm the structure .
- LC-MS : A molecular ion peak at m/z 299.3 ([M+H]+) aligns with the calculated mass (C12H12F6N2) .
- UPLC : Retention time (tR = 4.80 min) and purity (>99%) are validated using reverse-phase chromatography .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Stability tests indicate no degradation over six months when protected from light and moisture . Avoid exposure to strong acids/bases, as trifluoromethyl groups may hydrolyze under harsh conditions .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer : Key strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2) improve coupling efficiency in aryl-piperazine reactions .
- Solvent Optimization : ACN or DMF enhances solubility of trifluoromethylated intermediates .
- Purification : Precipitation in toluene or column chromatography with 10% DMA eluent reduces impurities .
Q. What computational methods are used to model the compound’s interactions with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) predict binding affinities for receptors like dopamine D3 or μ-opioid receptors. Interaction energies (ΔG) are calculated for anion-π and hydrogen-bonding motifs, with results validated via crystallography (e.g., PDB ID 4XYZ) .
Q. How can researchers address discrepancies in safety data across literature sources?
- Methodological Answer :
- Hazard Reassessment : While some SDS reports "no known hazards" for analogous piperazines , trifluoromethyl groups may release HF upon combustion. Conduct thermal gravimetric analysis (TGA) to assess decomposition risks .
- In Silico Toxicity Prediction : Tools like ProTox-II estimate LD50 and hepatotoxicity profiles .
Q. What strategies are employed to design derivatives for selective receptor targeting?
- Methodological Answer :
- Bioisosteric Replacement : Substitute pyridine with thiophene or phenyl groups to modulate affinity for dopamine D3 vs. μ-opioid receptors .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Asp110 in D3R) using Schrödinger Suite .
- In Vivo Testing : Derivatives with logP < 3.5 and polar surface area (TPSA) < 60 Ų show improved blood-brain barrier penetration in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
